3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol
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Overview
Description
3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol is a chemical compound known for its unique structure and properties. It contains an amino group, a hydroxypropyl group, and a trifluoromethyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the reaction of a trifluoromethyl-substituted phenol with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism by which 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)-4-(trifluoromethyl)phenol
- 3-(1-Amino-2-hydroxypropyl)-5-(trifluoromethyl)phenol
- 3-(1-Amino-3-hydroxypropyl)-5-(difluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-(1-Amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol stands out due to its specific arrangement of functional groups. The trifluoromethyl group at the 5-position of the phenol ring provides unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-(1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2 |
InChI Key |
NQBGSSDXQKEGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N |
Origin of Product |
United States |
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